N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs. It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound inhibits the uptake of uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .
Biochemical Pathways
The compound affects the nucleoside transport pathways. By inhibiting ENTs, it disrupts the normal function of these transporters, which are crucial for nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
It has been observed that the compound reduces the maximum rate (vmax) of uridine uptake in ent1 and ent2 without affecting the michaelis constant (km), indicating that it inhibits ents in an irreversible and non-competitive manner .
Result of Action
The inhibition of ENTs by this compound can disrupt nucleotide synthesis and regulation of adenosine function. This can have various downstream effects, depending on the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl chloride as a reagent.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the piperazine derivative with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
- N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
- N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O4S/c1-27-16-7-8-19(28-2)20(15-16)29(25,26)22-9-10-23-11-13-24(14-12-23)18-6-4-3-5-17(18)21/h3-8,15,22H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIYMRWSGYDWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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